molecular formula C28H30N4O4 B2850223 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 900006-34-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

Numéro de catalogue: B2850223
Numéro CAS: 900006-34-0
Poids moléculaire: 486.572
Clé InChI: MYKQDEBGGJRSCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a complex structure integrating a 2,3-dihydro-1,4-benzodioxin core linked via an ethanediamide bridge to a 2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl group.

Propriétés

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4/c1-31(2)22-10-7-20(8-11-22)24(32-14-13-19-5-3-4-6-23(19)32)18-29-27(33)28(34)30-21-9-12-25-26(17-21)36-16-15-35-25/h3-12,17,24H,13-16,18H2,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKQDEBGGJRSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Anti-Diabetic Activity

Compound 7i and 7k (from ):
These derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide feature substituted phenylacetamide groups. Key structural differences include:

  • Core structure : Benzodioxin linked to a sulfonamide (7i/7k) vs. ethanediamide in the target compound.
  • Substituents: 7i and 7k have halogenated phenyl groups (e.g., 4-Cl, 4-Br), while the target compound incorporates an indole and dimethylaminophenyl group.

Structural Analogues with Varied Functional Groups

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenoxy)methyl]benzamide ():

  • Structure : Benzodioxin linked to a benzamide with a p-tolyloxymethyl group.
  • Key difference: Lacks the ethanediamide bridge and indole-dimethylaminophenyl system. No biological data are provided, but the benzamide group is common in protease inhibitors or kinase modulators.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ():

  • Structure: Benzodioxin coupled to a pyridinamine scaffold with a dimethylaminomethylphenyl group.
  • Relevance: The dimethylamino group may enhance solubility or target interaction, similar to the target compound’s 4-(dimethylamino)phenyl group. However, this compound is flagged as non-validated for medical use .

Structural and Functional Analysis Table

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀ or Notes) Source
Target Compound Benzodioxin + ethanediamide Indole, 4-(dimethylamino)phenyl Hypothesized enzyme inhibition -
7i () Benzodioxin + sulfonamide 4-Chlorophenyl α-Glucosidase inhibition: 86.31 μM
7k () Benzodioxin + sulfonamide 4-Bromophenyl α-Glucosidase inhibition: 81.12 μM
Compound Benzodioxin + benzamide p-Tolyloxymethyl No activity reported
Compound Benzodioxin + pyridinamine Dimethylaminomethylphenyl Research use only

Key Research Findings and Hypotheses

Role of the Benzodioxin Core : The 2,3-dihydro-1,4-benzodioxin group is recurrent in anti-diabetic agents (e.g., ) and may confer metabolic stability or π-π stacking interactions in enzyme binding .

Impact of Substituents: Indole Group: Present in the target compound but absent in analogs, this moiety could enable interactions with tryptophan-binding enzyme pockets. Dimethylaminophenyl Group: Similar to ’s dimethylaminomethylphenyl, this may enhance solubility or modulate receptor affinity .

Ethanediamide Bridge : Unlike sulfonamide or benzamide linkers in analogs, this flexible bridge might allow conformational adaptability for target engagement.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the 2,3-dihydro-1,4-benzodioxin core. Key steps include coupling the ethanediamide moiety with indole and dimethylaminophenyl groups. Optimizing reaction conditions (e.g., using DMF as a polar aprotic solvent, LiH as an activator, and inert atmospheres to prevent oxidation) improves yields. Chromatography (silica gel or HPLC) is critical for purifying intermediates and final products . Temperature control (e.g., reflux or microwave-assisted synthesis) enhances efficiency while minimizing side reactions .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms connectivity and stereochemistry, with aromatic protons in the benzodioxin and indole moieties appearing as distinct multiplet signals .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR): Detects functional groups like amide C=O stretches (~1650 cm⁻¹) .
  • Elemental Analysis (CHN): Ensures stoichiometric purity .

Q. What biological screening assays are suitable for initial evaluation of this compound?

Standard assays include:

  • Enzyme Inhibition (e.g., α-glucosidase): Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) .
  • Cellular Viability Assays: Use MTT or resazurin-based methods in cancer cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How can contradictions in bioactivity data across enzymatic assays be resolved?

Discrepancies (e.g., variable IC₅₀ values) may arise from differences in enzyme sources, assay conditions (pH, temperature), or compound solubility. Standardize protocols using recombinant enzymes and include positive controls (e.g., acarbose for α-glucosidase). Validate results with orthogonal assays, such as isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Structure-Activity Relationship (SAR) Studies: Modify labile groups (e.g., replacing ester linkages with amides) .
  • In Vitro Metabolic Assays: Use liver microsomes to identify metabolic hotspots. Introduce fluorinated or methyl groups to block CYP450-mediated oxidation .
  • Prodrug Design: Mask polar groups (e.g., hydroxyls) to enhance bioavailability .

Q. How can stereochemical challenges in synthesis be addressed to ensure correct chiral configurations?

  • Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived ligands) during key coupling steps .
  • Chiral HPLC: Separate enantiomers post-synthesis and confirm configurations via circular dichroism (CD) .
  • X-ray Crystallography: Resolve ambiguities in crystal structures using SHELX software for refinement .

Q. What computational methods predict binding modes with biological targets, and how are they validated experimentally?

  • Molecular Docking (AutoDock Vina): Simulate interactions with target enzymes (e.g., α-glucosidase’s active site). Prioritize poses with favorable binding energies and hydrogen-bonding networks .
  • Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Experimental Validation: Use surface plasmon resonance (SPR) or ITC to quantify binding kinetics and affinity .

Methodological Considerations

Q. How should researchers handle discrepancies in crystallographic data refinement?

Use SHELXL for high-resolution refinement, applying restraints for flexible moieties (e.g., the dimethylaminophenyl group). Validate with R-factor convergence and electron density maps .

Q. What in silico tools are effective for optimizing pharmacokinetic properties?

  • ADMET Predictors (e.g., SwissADME): Estimate logP, solubility, and blood-brain barrier permeability.
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron transfer in enzymatic interactions .

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